2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran
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Overview
Description
2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran is an organic compound that features a brominated aromatic ring, an ether linkage, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran typically involves the reaction of 4-bromo-2-methoxyphenol with ethylene oxide to form 2-(4-bromo-2-methoxyphenoxy)ethanol. This intermediate is then reacted with tetrahydropyran under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyphenol: A precursor in the synthesis of the target compound.
2-(4-Bromo-2-methoxyphenoxy)ethanol: An intermediate in the synthesis process.
4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine:
Properties
IUPAC Name |
2-[2-(4-bromo-2-methoxyphenoxy)ethoxy]oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO4/c1-16-13-10-11(15)5-6-12(13)17-8-9-19-14-4-2-3-7-18-14/h5-6,10,14H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUPWVPHTIIJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCOC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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